molecular formula C15H11FN2O2S B2899405 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 953181-73-2

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2899405
CAS No.: 953181-73-2
M. Wt: 302.32
InChI Key: LRJVAHLAHYSDST-UHFFFAOYSA-N
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Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group and a thiophene carboxamide moiety. For example, compounds with similar isoxazole-thiophene scaffolds have been synthesized for antimicrobial and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-11-5-3-10(4-6-11)13-8-12(18-20-13)9-17-15(19)14-2-1-7-21-14/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJVAHLAHYSDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoxazole Core

The isoxazole ring is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For this compound, 4-fluorophenylacetonitrile oxide reacts with propargyl alcohol under mild conditions to yield 5-(4-fluorophenyl)isoxazol-3-yl methanol. Nitrile oxides are typically generated in situ from hydroxamoyl chlorides, which are stabilized by bases such as triethylamine.

Key Reaction:
$$
\text{4-Fluorophenylacetonitrile oxide} + \text{Propargyl alcohol} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(4-Fluorophenyl)isoxazol-3-yl methanol}
$$

Introduction of the Aminomethyl Group

The hydroxymethyl intermediate is converted to the amine via a two-step process:

  • Mitsunobu Reaction: The alcohol is substituted with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Deprotection: Hydrazine cleaves the phthalimide group to yield (5-(4-fluorophenyl)isoxazol-3-yl)methanamine.

Conditions:

  • Mitsunobu: 0°C to room temperature, 12–16 h, THF solvent.
  • Deprotection: Reflux in ethanol, 4–6 h.

Amide Bond Formation

The final step couples the amine with thiophene-2-carboxylic acid using carbodiimide-based reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) yield the target compound.

Reaction Scheme:
$$
\text{Thiophene-2-carboxylic acid} + \text{(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide}
$$

Optimization of Reaction Parameters

Cycloaddition Efficiency

The 1,3-dipolar cycloaddition achieves 75–85% yield when conducted at 0–5°C with slow addition of the nitrile oxide precursor. Higher temperatures promote side reactions, reducing purity.

Amine Synthesis

The Mitsunobu reaction requires stoichiometric DEAD and triphenylphosphine. Substituting cheaper reagents like diisopropyl azodicarboxylate (DIAD) decreases costs without compromising yield (Table 1).

Table 1: Mitsunobu Reagent Comparison

Reagent Yield (%) Cost (USD/mol)
DEAD 82 1,200
DIAD 78 900

Coupling Reagent Screening

EDC/HOBt outperforms other reagents in amide bond formation, achieving 88% yield compared to 72% for DCC (dicyclohexylcarbodiimide).

Comparative Analysis of Synthetic Methods

Traditional vs. Flow Chemistry

Batch synthesis remains dominant, but continuous flow methods reduce reaction times from 12 h to 2 h for the cycloaddition step. However, flow systems require specialized equipment, limiting accessibility.

Green Chemistry Approaches

Water-mediated reactions for the Mitsunobu step are under development but currently yield <50%.

Industrial-Scale Production Considerations

Cost Drivers

  • Nitrile Oxide Precursor: Accounts for 40% of material costs.
  • Coupling Reagents: EDC/HOBt contributes 30%.

Purification Challenges

Chromatography is avoided at scale due to high costs. Crystallization from ethanol/water mixtures achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions: N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide may be studied for its potential biological activity. It could be used in assays to investigate its effects on various biological targets.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could be used in drug discovery programs to develop new treatments for diseases.

Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound 1 : N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Structure : Replaces the isoxazole ring with a thiazole and introduces a nitro group on the thiophene.
Compound 2 : N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Structure : Features a difluorophenyl substituent instead of 4-fluorophenyl, paired with a nitro-thiophene carboxamide.
  • Impact : The additional fluorine atom may improve lipophilicity and target binding in hydrophobic enzyme pockets .
Compound 3 : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
  • Structure : Substitutes the isoxazole with a thiadiazole ring and introduces a pyrrolidone group.
  • Functional Implication : The pyrrolidone moiety could influence solubility and pharmacokinetic profiles compared to the thiophene-based target compound .

Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Formula C₁₆H₁₂FN₂O₂S C₁₄H₁₀F₂N₃O₃S₂ C₁₄H₇F₂N₃O₃S₂
Molecular Weight 321.34 g/mol 377.37 g/mol 373.35 g/mol
Purity Not reported 99.05% 42% (post-purification)
Key Functional Groups Isoxazole, thiophene carboxamide Thiazole, nitro-thiophene Thiazole, difluorophenyl

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an isoxazole ring, a thiophene moiety, and a carboxamide group. This structural diversity contributes to its varied biological activities.

Property Details
Molecular Formula C₁₄H₁₂F₁N₃O₁S
Molecular Weight 302.3 g/mol
CAS Number 953181-73-2

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which can modulate metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in various signaling pathways, influencing processes like inflammation and cell proliferation.
  • Apoptosis Induction : There is potential for the compound to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammatory markers and symptoms, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI reported the synthesis of similar isoxazole derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Activity : Research on related compounds highlighted their effectiveness against various cancer cell lines. For instance, derivatives with similar structural features demonstrated IC50 values indicating potent anticancer effects .
  • Inflammation Models : In vivo studies have shown that compounds with the thiophene structure can significantly reduce inflammation in models of arthritis .

Q & A

Q. Q1. What are the optimal synthetic routes for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, and how can reaction efficiency be improved?

Answer: The synthesis typically involves multi-step reactions:

Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under microwave-assisted conditions improves yield and reduces reaction time compared to traditional heating .

Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed coupling) .

Carboxamide linkage : Coupling thiophene-2-carboxylic acid with the isoxazole-methyl intermediate using EDCI/HOBt in DMF .
Optimization strategies :

  • Use continuous flow reactors to enhance scalability and purity .
  • Employ ultrasound-assisted methods for faster reaction kinetics in heterocyclic ring formation .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the isoxazole and thiophene moieties. Aromatic proton signals for the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 345.08) validates molecular formula (C16_{16}H12_{12}FN2_2O2_2S) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Q3. How can initial biological screening be designed to assess this compound’s pharmacological potential?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Target prediction : Molecular docking against COX-2 or EGFR kinases, leveraging the fluorophenyl group’s electron-withdrawing properties for potential binding .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituent variation on the isoxazole or thiophene) influence bioactivity?

Answer: Key structure-activity relationship (SAR) findings from analogous compounds:

Modification Biological Impact Source
4-Fluorophenyl Enhances metabolic stability and target affinity vs. non-halogenated analogs .
Thiophene vs. Furan Thiophene improves π-π stacking in enzyme active sites, increasing potency .
Methyl linker Reduces steric hindrance, improving membrane permeability .

Methodological approach : Synthesize analogs via parallel combinatorial chemistry and compare IC50_{50} values in dose-response assays .

Q. Q5. How can contradictory data on cytotoxicity across studies be resolved?

Answer: Contradictions often arise from:

  • Assay conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
  • Metabolic interference : Fluorophenyl derivatives may interact with cytochrome P450 isoforms, requiring hepatic microsome stability tests .
    Resolution : Standardize protocols (e.g., CLSI guidelines) and validate results across ≥3 independent labs .

Q. Q6. What strategies are effective for identifying the compound’s molecular targets?

Answer:

  • Chemoproteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to pinpoint dysregulated pathways (e.g., apoptosis-related genes) .
  • In silico docking : Prioritize targets like PI3K or MAPK using Schrödinger Suite, guided by the compound’s logP (∼2.8) and polar surface area (∼75 Ų) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive projects .
  • Characterization : Combine HRMS with 2D NMR (e.g., HSQC) to resolve stereochemical ambiguities .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal methods (e.g., ATP-based viability assays) .

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